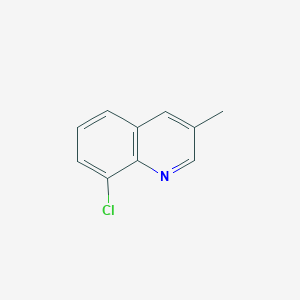

8-Chloro-3-methylquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8ClN |

|---|---|

Molecular Weight |

177.63 g/mol |

IUPAC Name |

8-chloro-3-methylquinoline |

InChI |

InChI=1S/C10H8ClN/c1-7-5-8-3-2-4-9(11)10(8)12-6-7/h2-6H,1H3 |

InChI Key |

RYBQMBBAJBOCOK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=CC=C2)Cl)N=C1 |

Origin of Product |

United States |

Chemical Transformations and Derivatization of 8 Chloro 3 Methylquinoline Systems

Nucleophilic Substitution Reactions of the Chlorine Atom in 8-Chloro-3-methylquinoline Analogs

The chlorine atom on the quinoline (B57606) ring, particularly at the 2- and 4-positions, is susceptible to nucleophilic aromatic substitution (SNAr). nih.govresearchgate.net This reactivity is enhanced by the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the reaction. researchgate.net In analogs like 4-chloro-8-methylquinolin-2(1H)-one, the chlorine at position 4 is readily displaced by various nucleophiles. mdpi.comresearchgate.net

The displacement of the chlorine atom by nitrogen, sulfur, and other heteroatom nucleophiles is a common strategy for functionalizing the quinoline core. Hydrazination, for instance, can be achieved by reacting 4-chloro-8-methylquinolin-2(1H)-one with hydrazine (B178648) hydrate, successfully replacing the chlorine with a hydrazino group. mdpi.comresearchgate.net Similarly, amination reactions can introduce various amino functionalities, which are valuable for further synthetic modifications. mdpi.comresearchgate.net

Beyond nitrogen nucleophiles, sulfur-based nucleophiles have also been employed. The reaction of 4-chloro-8-methylquinolin-2(1H)-one with thiourea (B124793) leads to the formation of a 4-sulfanyl derivative. mdpi.comresearchgate.net This thiol group can then be selectively S-alkylated using alkyl halides in the presence of a base to yield 4-alkylthio-8-methylquinolinones. mdpi.comresearchgate.net An alternative route to these compounds involves the direct reaction of the chloro-analog with an appropriate alkanethiol and a base like sodium ethoxide. mdpi.comresearchgate.net

Table 1: Nucleophilic Substitution Reactions on a 4-Chloro-8-methylquinoline Analog

| Reactant | Nucleophile | Product | Reference |

|---|---|---|---|

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine hydrate | 4-Hydrazino-8-methylquinolin-2(1H)-one | mdpi.comresearchgate.net |

| 4-Chloro-8-methylquinolin-2(1H)-one | Thiourea | 8-Methyl-4-sulfanylquinolin-2(1H)-one | mdpi.comresearchgate.net |

| 4-Chloro-8-methylquinolin-2(1H)-one | Alkanethiol / NaOEt | 4-Alkylthio-8-methylquinolin-2(1H)-one | mdpi.comresearchgate.net |

| 4-Chloro-8-methylquinolin-2(1H)-one | Sodium azide | 4-Azido-8-methylquinolin-2(1H)-one | mdpi.comresearchgate.net |

The success of nucleophilic substitution reactions on chloroquinolines often depends on the reaction conditions. These reactions are typically performed by heating the reactants under reflux in a suitable solvent. chemguide.co.uk The choice of solvent is crucial; for reactions with hydroxide (B78521) ions, a mixture of ethanol (B145695) and water is often used to ensure the solubility of both the halogenoalkane and the nucleophile. chemguide.co.uk

Catalysis can play a significant role. Acid catalysis is a distinctive feature of nucleophilic substitution in many heteroaromatic systems, as the basic aza group can be protonated, increasing the ring's electron deficiency and thus its reactivity toward nucleophiles. researchgate.net Conversely, base catalysis can also be observed, particularly in reactions with neutral nucleophiles like amines, where the base can facilitate the deprotonation of the nucleophile or the intermediate complex. researchgate.net For instance, the synthesis of 4-alkylthio derivatives from chloroquinolinones and alkanethiols is conducted in the presence of a base catalyst such as sodium ethoxide. mdpi.comresearchgate.net

Electrophilic Aromatic Substitution Patterns in this compound Derivatives

While the quinoline ring is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution (EAS), these reactions can occur under specific conditions. masterorganicchemistry.com The substitution pattern is dictated by the combined directing effects of the nitrogen atom, the chlorine atom, and the methyl group. Theoretical studies using methods like Density Functional Theory (DFT) can predict the most probable sites for electrophilic attack. orientjchem.orgresearchgate.net Such calculations for the related 8-hydroxyquinoline (B1678124) molecule show that substitution is possible at any of the available carbon positions (C-2 to C-7), with the preferred position determined by the stability of the resulting product. orientjchem.orgresearchgate.net

For this compound, the directing effects are complex. The methyl group is an activating ortho-, para-director, the chlorine atom is a deactivating ortho-, para-director, and the pyridine (B92270) ring itself directs electrophiles to the benzene (B151609) ring. Predicting the precise regioselectivity would require specific theoretical calculations that consider the interplay of these electronic influences.

Reactions Involving Formyl Groups in 2-Chloro-3-formyl-8-methylquinoline Intermediates

The compound 2-chloro-3-formyl-8-methylquinoline is a key synthetic intermediate derived from the Vilsmeier-Haack reaction of ortho-methyl acetanilide (B955). chemijournal.comchemijournal.com The aldehyde (formyl) group at the C-3 position is a versatile handle for a wide array of chemical transformations. chemijournal.com

The formyl group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). ijacskros.comnih.gov This reaction is a cornerstone for creating diverse derivatives of the quinoline scaffold. For example, refluxing 2-chloro-3-formyl-8-methylquinoline with various substituted anilines in methanol (B129727), often with a catalytic amount of glacial acetic acid, yields the corresponding N-benzylidene-8-methylquinolines. chemijournal.comnih.gov These reactions are typically high-yielding and proceed under mild conditions. chemijournal.com

Table 2: Synthesis of Schiff Bases from 2-Chloro-3-formyl-8-methylquinoline

| Amine Reactant | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| 4-Nitroaniline (B120555) | Reflux in methanol with glacial acetic acid (1-2 hours) | 2-Chloro-3-(4'-nitrobenzylidene)-8-methylquinoline | chemijournal.com |

| Aniline (B41778) | Reflux in methanol with glacial acetic acid | 2-Chloro-3-(benzylidene)-8-methylquinoline | chemijournal.com |

| Phenylhydrazine | Condensation in the presence of a natural surfactant | 2-Chloro-3-((2-phenylhydrazono)methyl)-8-methylquinoline | nih.gov |

The aldehyde group in 2-chloro-3-formylquinoline analogs can undergo oxidative transformations. A notable example is the Cannizzaro reaction, which is a redox disproportionation of aldehydes that lack an alpha-hydrogen. ias.ac.in When 2-chloro-3-formylquinolines are subjected to Cannizzaro conditions, such as treatment with methanolic sodium hydroxide, a simultaneous redox reaction and methoxylation occurs. ias.ac.in This process yields a mixture of the corresponding carboxylic acid (oxidation product), alcohol (reduction product), and a methoxy-substituted derivative resulting from nucleophilic substitution at the C-2 position. ias.ac.in Specifically, the reaction gives 2-methoxyquinoline-3-carboxylic acids and 2-methoxyquinolin-3-yl-methanols, demonstrating the multifaceted reactivity of this intermediate under basic conditions. ias.ac.in

Reductive Manipulations of Aldehyde Moiety

The aldehyde functional group on the this compound scaffold serves as a versatile handle for synthetic transformations, including reduction to the corresponding alcohol. A key example of this is the reduction of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) to (2-chloro-8-methylquinolin-3-yl)methanol. This transformation can be efficiently achieved using sodium borohydride (B1222165) (NaBH₄). nih.gov The reaction is often facilitated by a catalytic amount of montmorillonite (B579905) K-10 clay and conducted under microwave irradiation, which can significantly shorten the reaction time. nih.gov The resulting primary alcohol, (2-chloro-8-methylquinolin-3-yl)methanol, is a valuable intermediate for further derivatization. nih.gov

The reduction process involves the nucleophilic addition of a hydride ion from the borohydride reagent to the electrophilic carbonyl carbon of the aldehyde. Subsequent workup protonates the resulting alkoxide to yield the alcohol. The structural integrity of the chloro and methyl substituents on the quinoline ring is maintained under these mild reductive conditions.

Table 1: Reductive Manipulation of this compound-carbaldehyde

| Starting Material | Reagent | Product | Conditions | Yield (%) |

|---|---|---|---|---|

| 2-Chloro-8-methylquinoline-3-carbaldehyde | Sodium borohydride (NaBH₄), Montmorillonite K-10 | (2-Chloro-8-methylquinolin-3-yl)methanol | Microwave irradiation (500 W), 4 min | Not Specified nih.gov |

Conversion to Diverse Functionalities (e.g., nitro, benzylidene)

The aldehyde group of this compound derivatives is readily converted into other important functional groups, enabling the synthesis of a diverse range of compounds. chemijournal.com These transformations typically involve condensation reactions with appropriate nucleophiles. chemijournal.com

Conversion to Nitro Derivatives: The synthesis of nitro-containing derivatives can be achieved by reacting 2-chloro-3-formyl-8-methyl quinoline with an appropriate nitro-substituted amine. For instance, the reaction with 4-nitroaniline in methanol, catalyzed by a few drops of glacial acetic acid and heated under reflux, yields the corresponding imine, incorporating the nitroaryl moiety. chemijournal.com This reaction proceeds via the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the Schiff base.

Conversion to Benzylidene Derivatives: Similarly, benzylidene derivatives (Schiff bases) are prepared through the condensation of the formyl group with various substituted anilines. chemijournal.com Refluxing 2-chloro-3-formyl-8-methyl quinoline with a substituted aromatic aniline for a few hours results in the formation of the corresponding 2-chloro-3-(benzylidene)-8-methyl quinoline. chemijournal.com These reactions are often carried out without the need for a strong catalyst and produce good yields. chemijournal.com

Table 2: Conversion of 2-Chloro-3-formyl-8-methyl Quinoline to Nitro and Benzylidene Derivatives

| Reactant | Reagent | Product | Conditions | Yield (%) |

|---|---|---|---|---|

| 2-Chloro-3-formyl-8-methyl Quinoline | 4-Nitroaniline | 2-Chloro-8-methyl-3-((4-nitrophenylimino)methyl)quinoline | Methanol, Glacial Acetic Acid, Reflux (1-2 hours) | Not Specified chemijournal.com |

| 2-Chloro-3-formyl-8-methyl Quinoline | Substituted Aromatic Aniline | 2-Chloro-3-(benzylidene)-8-methyl Quinoline | Reflux (2-3 hours) | 60-80 chemijournal.com |

Carbon-Carbon Bond Forming Reactions

Cross-Coupling Methodologies (e.g., Sonogashira Coupling)

The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is particularly useful for the functionalization of halogenated quinoline systems like this compound. The reaction employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst and an amine base. organic-chemistry.org

In the context of related quinoline systems, the Sonogashira coupling of 2-chloro-3-formylquinolines with various alkyne derivatives has been successfully demonstrated. nih.gov The reaction is typically carried out in an anhydrous solvent such as DMF or THF, using a palladium complex like [PdCl₂(PPh₃)₂] as the catalyst, copper(I) iodide (CuI) as the co-catalyst, and an amine like trimethylamine (B31210) as the base. nih.gov This methodology allows for the direct attachment of an alkynyl group at the C2 position of the quinoline ring, replacing the chlorine atom and yielding 2-alkynyl-3-formyl-quinolines. nih.gov This versatile reaction tolerates a range of substituents on the alkyne partner. nih.gov

Table 3: Sonogashira Coupling of 2-Chloro-3-formylquinolines

| Substrate | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| 2-Chloro-3-formylquinoline derivative | Terminal Alkyne | [PdCl₂(PPh₃)₂], CuI, Triethylamine | 2-Alkynyl-3-formylquinoline derivative |

Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly efficient for generating molecular diversity. organic-chemistry.orgrsc.org Substituted 2-chloro-3-formylquinolines, including the 8-chloro-3-methyl variant, are excellent substrates for such reactions.

A notable example is the L-proline catalyzed multicomponent reaction involving a substituted 2-chloro-3-formylquinoline, 4-hydroxy-2H-chromen-2-one, and a substituted 5,5-dimethyl-3-(phenylamino)-cyclohex-2-en-1-one. nih.gov This reaction, conducted in refluxing ethanol, leads to the formation of complex, fused heterocyclic systems known as tetrahydrodibenzo[b,g] organic-chemistry.orgnih.govnaphthyridin-1(2H)-ones in a single step. nih.gov This transformation highlights the utility of the formyl and chloro groups as reactive sites for building intricate molecular architectures, demonstrating a powerful strategy for scaffold diversification. nih.gov

Heterocyclic Annulation and Ring-Fused Systems from this compound Precursors

The this compound core can serve as a precursor for the construction of more complex, ring-fused heterocyclic systems through annulation reactions. These reactions typically involve the functional groups on the quinoline ring participating in cyclization processes to build new rings.

One strategy involves the reaction of 2-chloro-3-formylquinolines with reagents capable of forming a new heterocyclic ring. For example, heating 2-chloro-3-formylquinoline with formamide (B127407) and formic acid results in the formation of a fused 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. nih.gov The reaction mechanism is proposed to involve an initial addition of the amino group of formamide to the aldehyde, followed by condensation and subsequent intramolecular cyclization with the elimination of HCl to yield the fused pyrrolone system. nih.gov

Another approach involves a Claisen-Schmidt condensation followed by cyclization. The condensation of 2-chloro-3-formyl-6-methylquinoline with acetophenones produces unsaturated ketone intermediates. nih.gov These intermediates can then undergo cyclocondensation with hydrazinecarbothioamide to afford quinolinyl-pyrazole-1-carbothioamides. nih.gov Further reaction of these pyrazole (B372694) derivatives with ethyl bromoacetate (B1195939) leads to the formation of a fused thiazol-4(5H)-one ring, demonstrating a multistep sequence to build complex, fused heterocyclic structures from a quinoline precursor. nih.gov

Advanced Spectroscopic and Structural Elucidation of 8 Chloro 3 Methylquinoline and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

The ¹H NMR spectrum of 8-Chloro-3-methylquinoline is predicted to exhibit distinct signals corresponding to the aromatic protons and the methyl group. The chemical shifts are influenced by the electron-withdrawing chloro group at the C8 position and the electron-donating methyl group at the C3 position. The methyl group protons are expected to appear as a singlet in the upfield region, typically around 2.5 ppm. The aromatic protons will resonate in the downfield region, generally between 7.0 and 9.0 ppm. The proton at the C2 position is anticipated to be the most deshielded aromatic proton due to its proximity to the nitrogen atom, appearing as a singlet or a narrow doublet.

The ¹³C NMR spectrum provides information on each unique carbon environment in the molecule. The quinoline (B57606) ring system will display nine distinct carbon signals. The methyl carbon will appear at the highest field (lowest chemical shift), typically around 18-20 ppm. The carbon atoms directly attached to the chlorine (C8) and nitrogen (C8a and C2) will have their chemical shifts significantly influenced. The C8 carbon will be deshielded by the electronegative chlorine atom, while the C2 and C4 carbons will also show downfield shifts due to the influence of the heterocyclic nitrogen atom.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | ~8.8 | ~150 |

| 3 | - | ~135 |

| 4 | ~7.9 | ~137 |

| 5 | ~7.6 | ~127 |

| 6 | ~7.4 | ~128 |

| 7 | ~7.5 | ~126 |

| 8 | - | ~133 |

| 4a | - | ~128 |

| 8a | - | ~147 |

| 3-CH₃ | ~2.5 | ~19 |

Note: The chemical shifts are predicted based on the analysis of 8-chloroquinoline (B1195068) and 3-methylquinoline (B29099) analogs and general substituent effects on the quinoline ring system.

To confirm the assignments from 1D NMR and establish the precise connectivity of atoms, two-dimensional NMR techniques are employed. For a related compound, 2-chloro-8-methyl-3-formylquinoline, techniques such as COSY, HSQC, and HMBC have been instrumental in its characterization ijpsdronline.com.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the benzene (B151609) ring (H5, H6, and H7), confirming their sequence. It would also help to distinguish between the protons on the pyridine (B92270) and benzene rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. Each CH group in the molecule will produce a cross-peak, definitively linking the proton signal to its corresponding carbon signal. This is crucial for the unambiguous assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together the molecular fragments. For instance, correlations from the methyl protons (3-CH₃) to the C2, C3, and C4 carbons would firmly establish the position of the methyl group. Similarly, correlations from H7 to C5 and C8a would confirm the connectivity within the carbocyclic ring.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and formula of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

For this compound (C₁₀H₈ClN), the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion peak. There will be two peaks, one for the molecule containing the ³⁵Cl isotope (M⁺) and another, approximately one-third the intensity, for the molecule containing the ³⁷Cl isotope (M+2) miamioh.edu.

The fragmentation of quinoline derivatives under electron ionization (EI) often involves the loss of small, stable molecules or radicals. For methylquinolines, a common fragmentation pathway is the loss of a hydrogen radical (H•) to form a stable quinolyl-methyl cation, followed by ring expansion and subsequent loss of HCN cdnsciencepub.com. The presence of the chloro substituent introduces other potential fragmentation pathways, including the loss of a chlorine radical (Cl•) or a molecule of HCl miamioh.edu.

| m/z | Predicted Fragment | Possible Loss |

|---|---|---|

| 177/179 | [C₁₀H₈ClN]⁺ | Molecular Ion (M⁺/M+2) |

| 176/178 | [C₁₀H₇ClN]⁺ | Loss of H• |

| 142 | [C₁₀H₈N]⁺ | Loss of Cl• |

| 141 | [C₁₀H₇N]⁺ | Loss of HCl |

| 115 | [C₉H₇]⁺ | Loss of HCl and HCN |

Note: The predicted fragmentation is based on general fragmentation patterns of quinolines and halogenated aromatic compounds.

Vibrational Spectroscopy for Functional Group Identification

The IR spectrum of this compound is expected to show several characteristic absorption bands. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring will be observed in the 1600-1450 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations will give rise to absorptions in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively. The C-Cl stretching vibration is expected to appear as a strong band in the fingerprint region, typically between 800 and 600 cm⁻¹. The presence of the methyl group will be indicated by C-H stretching vibrations around 2950-2850 cm⁻¹ and bending vibrations around 1450 and 1375 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring stretching vibrations are usually strong in the Raman spectrum, appearing in the 1600-1500 cm⁻¹ region. The symmetric "ring breathing" mode of the quinoline nucleus is a characteristic and often intense band. The C-Cl stretch may also be observed. Raman spectroscopy is particularly useful for studying the skeletal vibrations of the molecule. For related compounds like 5-chloro-8-hydroxyquinoline (B194070), both IR and Raman spectroscopy have been used for detailed vibrational analysis researchgate.net.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch (CH₃) | 2950-2850 | 2950-2850 |

| Aromatic C=C/C=N Stretch | 1600-1450 | 1600-1450 (Strong) |

| CH₃ Bending | ~1450, ~1375 | ~1450, ~1375 |

| Aromatic C-H Bending | 1300-1000 (in-plane), 900-650 (out-of-plane) | - |

| C-Cl Stretch | 800-600 (Strong) | 800-600 |

Note: The predicted frequencies are based on characteristic group frequencies and data from analogous quinoline derivatives.

X-ray Crystallography for Definitive Solid-State Structure and Molecular Geometry

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a molecule. While the specific crystal structure for this compound is not extensively documented in publicly available literature, detailed crystallographic studies on its isomers and analogs offer significant insights into the molecular geometry and packing of chloro-methyl-substituted quinolines.

An important analog, 8-chloro-2-methylquinoline (B1584612), has been successfully crystallized and its structure elucidated. nih.gov The analysis revealed that the compound crystallizes in the orthorhombic space group. nih.gov The quinoline ring system is nearly planar, a characteristic feature of fused aromatic rings. In the crystal lattice, the molecules are organized in a way that facilitates π–π stacking interactions between the heterocyclic and aromatic rings of adjacent molecules, with a reported centroid–centroid distance of 3.819 Å. nih.gov These interactions are fundamental in stabilizing the crystal packing.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₈ClN |

| Molecular Weight | 177.62 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 12.7961 (9) |

| b (Å) | 5.0660 (4) |

| c (Å) | 13.1181 (9) |

| Volume (ų) | 850.38 (11) |

| Z | 4 |

| Temperature (K) | 173 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. The quinoline ring system, being an aromatic heterocyclic structure, exhibits characteristic strong absorption bands in the UV region. asianpubs.org These absorptions arise primarily from π→π* (pi to pi star) and n→π* (non-bonding to pi star) electronic transitions within the conjugated system. researchgate.net

The precise wavelengths of maximum absorption (λmax) and the intensity of these bands are highly sensitive to the nature and position of substituents on the quinoline core, as well as the solvent used for the analysis. researchgate.netresearchgate.net For this compound, the presence of the chlorine atom (an auxochrome with electron-withdrawing inductive effects and electron-donating resonance effects) and the methyl group (an electron-donating group) on the aromatic ring is expected to modulate the electronic distribution and, consequently, the energy of the electronic transitions.

Generally, electron-donating groups cause a bathochromic shift (shift to longer wavelengths), while electron-withdrawing groups can cause either a bathochromic or a hypsochromic shift (shift to shorter wavelengths) depending on their position and interaction with the aromatic system. scispace.com Studies on related compounds, such as 5-chloro-8-hydroxyquinoline and various 8-hydroxyquinoline (B1678124) derivatives, have demonstrated how substituents influence the UV-Vis spectra. researchgate.netnih.gov For example, computational studies on 6-aminoquinoline (B144246) show absorption maxima between 327 nm and 340 nm, attributed to π→π* transitions, with the exact value depending on the solvent. researchgate.net The spectrum of 8-hydroxyquinoline shows characteristic peaks that are influenced by complex formation and substitution. researchgate.netresearchgate.net It is therefore anticipated that the UV-Vis spectrum of this compound would display complex absorption patterns characteristic of a substituted quinoline, with specific λmax values reflecting the combined electronic effects of the chloro and methyl groups.

| Compound | λmax (nm) | Transition Type | Reference |

|---|---|---|---|

| Quinoline Ring System (general) | ~234, ~308 | π→π, n→π | researchgate.net |

| 6-Aminoquinoline (calculated) | 327 - 340 | π→π | researchgate.net |

| 6-Nitroquinoline co-crystal | 333 | π→π | researchgate.net |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, isolation, and purity assessment of synthetic organic compounds like this compound. The choice of method depends on the volatility, polarity, and scale of the separation required. tricliniclabs.com

Column Chromatography: For the purification of quinoline derivatives on a preparative scale, silica (B1680970) gel column chromatography is a standard and effective method. nih.govnih.gov This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase. A solvent system of appropriate polarity, often a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate), is used to elute the compounds from the column. nih.gov The progress of the separation is typically monitored by Thin Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for the analysis and purification of non-volatile compounds. tricliniclabs.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for quinoline derivatives. researchgate.net In this mode, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. nih.gov The retention of different quinoline derivatives is influenced by their structure and physicochemical properties, allowing for effective separation of isomers and impurities. researchgate.net HPLC analysis provides critical information on the purity of a sample, with detection commonly performed using a UV detector set at a wavelength where the quinoline core absorbs strongly. nih.gov

Preclinical Biological Activity and Pharmacological Investigations of 8 Chloro 3 Methylquinoline Derivatives

Antimicrobial Activity Studies

The antimicrobial potential of quinoline (B57606) derivatives, including those structurally related to 8-chloro-3-methylquinoline, has been a significant area of preclinical research. These investigations have explored their efficacy against a range of pathogenic bacteria and fungi, delving into their spectrum of activity and mechanisms of action.

Antibacterial Efficacy Against Pathogenic Strains (e.g., Staphylococcus aureus, Escherichia coli)

Derivatives of the quinoline scaffold have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies on 8-hydroxyquinoline (B1678124) derivatives have shown that halogenation can enhance antibacterial action. Specifically, 5-chloro-8-hydroxyquinoline (B194070) (cloxyquin) and 5,7-dichloro-8-hydroxyquinoline have exhibited potent activity against Staphylococcus aureus. nih.gov In one study, cloxyquin displayed a minimum inhibitory concentration (MIC) range of ≤5.58–44.55 μM against S. aureus. nih.gov

Further research into novel heterocyclic derivatives of 8-hydroxyquinoline revealed that compounds bearing a chlorine atom on an associated benzene (B151609) ring showed good activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) strains. nih.gov The antibacterial activity of these compounds was found to be superior to the standard antibiotic Penicillin G in some cases. nih.gov

A series of 2-chloroquinoline (B121035) derivatives were also synthesized and screened for their in-vitro antibacterial activity. One of the tested compounds showed potent activity, with a reported MIC of 12.5 μg/ml against the tested bacterial strains.

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Cloxyquin (5-Chloro-8-hydroxyquinoline) | Staphylococcus aureus | ≤5.58–44.55 μM | nih.gov |

| 8-Hydroxyquinoline Derivative with Chlorine | Staphylococcus aureus | - | nih.gov |

| 8-Hydroxyquinoline Derivative with Chlorine | Escherichia coli | - | nih.gov |

| 2-Chloroquinoline Derivative | Various bacteria | 12.5 µg/ml |

Note: "-" indicates that a specific MIC value was not provided in the referenced summary.

Antifungal Spectrum and Potency (e.g., Aspergillus niger, Penicillium citrinum)

The antifungal properties of quinoline derivatives have also been a subject of investigation. A study involving a series of differentiated 2-chloroquinoline derivatives screened these compounds for their in-vitro antifungal activity against several fungal strains, including Aspergillus niger and Penicillium citrinum. The evaluation was conducted using the cup-plate method at various concentrations.

The results from this screening indicated that these chloro-substituted quinoline derivatives possess the potential for antifungal activity against the tested fungal species.

Elucidation of Antimicrobial Mechanisms (e.g., Cell Membrane Disruption, Protein Synthesis Inhibition)

Research into the antimicrobial mechanisms of quinoline derivatives suggests multiple modes of action. For 8-hydroxyquinoline derivatives, one proposed mechanism involves the chelation of metal ions, which disrupts metal homeostasis within bacterial cells. mdpi.com An iron complex of 8-hydroxyquinoline, Fe(8-hq)3, has been shown to transport Fe(III) across the bacterial cell membrane. mdpi.com This process is believed to have a dual action: the bactericidal effect of iron combined with the metal-chelating effect of the 8-hydroxyquinoline ligand. mdpi.com This disruption can lead to the generation of intracellular reactive oxygen species (ROS) through Fenton reactions, ultimately causing bacterial cell death. mdpi.com

Another identified mechanism of action for certain quinoline derivatives is the inhibition of bacterial cell division. Some compounds have been found to target the FtsZ protein, a key component of the bacterial cytoskeleton that is essential for cell division. nih.gov By inhibiting the GTPase activity of FtsZ, these derivatives can disrupt the normal process of bacterial cell division, leading to cell death. nih.gov The interaction is thought to occur through hydrogen bond formation and hydrophobic interactions within the FtsZ protein. nih.gov

Antimalarial Potential in In Vitro Models

Quinoline-based compounds have historically been a cornerstone of antimalarial therapy. Preclinical in vitro studies continue to explore novel quinoline derivatives for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Research on a series of 2- and 8-trifluoromethyl- and 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives demonstrated their potential as antimalarial agents. These compounds were assessed against a chloroquine-sensitive strain (D10) of P. falciparum. The results indicated that derivatives containing two trifluoromethyl groups exhibited slightly higher in vitro activity. Specifically, 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene (B1212753) and 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketones showed IC50 values of 4.8 and 5.2 micrograms/ml, respectively. nih.gov These compounds are thought to exert their antimalarial effect by binding to DNA through intercalation. nih.gov

In another study, a series of quinoline-based 1,3,4-oxadiazole (B1194373) derivatives were synthesized and evaluated for their in vitro antimalarial activity against a P. falciparum strain. Several of these compounds displayed excellent activity, with IC50 values ranging from 0.089 to 0.467 mM, which was comparable or superior to the reference drug quinine (B1679958) (IC50 = 0.826 mM). researchgate.net

**Table 2: In Vitro Antimalarial Activity of Selected Quinoline Derivatives against *P. falciparum***

| Compound/Derivative Class | IC50 | Reference |

|---|---|---|

| 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketone | 4.8 µg/ml | nih.gov |

| 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketone | 5.2 µg/ml | nih.gov |

| Quinoline based 1,3,4-oxadiazole derivatives | 0.089 - 0.467 mM | researchgate.net |

Anti-inflammatory Properties and Modulation of Inflammatory Pathways (e.g., Cytokine Production, COX-2 Inhibition)

The potential anti-inflammatory effects of quinoline derivatives have been explored, with a focus on their ability to modulate key inflammatory enzymes and pathways. A patent for quinoline derivatives describes their use as cyclooxygenase-II (COX-II) inhibitors for the treatment of inflammatory and autoimmune diseases. google.com

Investigations into related heterocyclic compounds have provided insights into potential mechanisms. For example, certain chrysin (B1683763) derivatives have been shown to modulate the activity and expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov One derivative, 5,7-diacetylflavone, was found to be a selective inhibitor of COX-2 with an IC50 of 2.7 microM. nih.gov Molecular modeling suggested that this inhibition occurs through fitting into the binding pocket of COX-2 and forming a hydrogen bond with Tyr355. nih.gov

Furthermore, a study on quinoline-thiadiazole derivatives demonstrated their capacity to inhibit COX-1, an enzyme involved in prostaglandin (B15479496) synthesis. rjptonline.org These findings suggest that the quinoline scaffold can be a valuable template for the development of novel anti-inflammatory agents that target the cyclooxygenase pathways. The traditional anti-inflammatory mechanism of COX-2 inhibitors involves the inhibition of the NF-κB pathway, which in turn prohibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α. nih.gov

Anticancer Efficacy in Preclinical Models

The anticancer potential of quinoline derivatives has been investigated in various preclinical models, demonstrating their ability to inhibit the growth of several human cancer cell lines.

A series of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives were designed and synthesized as potential antitumor agents. Several of these compounds exhibited moderate to high inhibitory activities against HepG2 (hepatocellular carcinoma), SK-OV-3 (ovarian cancer), NCI-H460 (lung cancer), and BEL-7404 (hepatocellular carcinoma) tumor cell lines. nih.gov Notably, many of these compounds showed significantly lower cytotoxicity against the normal human liver cell line HL-7702 when compared to the standard chemotherapeutic agents 5-FU and cisplatin. nih.gov One representative compound, 3a1, also demonstrated effective inhibition of tumor growth in a HepG2 xenograft mouse model. nih.gov Mechanistic studies indicated that this compound may induce apoptosis through the regulation of Bax and Bcl-2, activation of caspases, and inhibition of CDK activity. nih.gov

Another study on a new series of quinoline-containing compounds found that several derivatives showed significant cytotoxic activity against five tumor cell lines: HePG-2, HCT-116 (colon cancer), MCF-7 (breast cancer), PC3 (prostate cancer), and Hela (cervical cancer), with IC50 values ranging from 5.6 to 19.2 µg/ml. researchgate.net Additionally, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide demonstrated significant activity against C-32 (melanoma), MDA-MB-231 (breast adenocarcinoma), and A549 (lung adenocarcinoma) cell lines. rsc.org This compound was also shown to enhance the transcriptional activity of the p53 and p21 proteins, which are key regulators of the cell cycle and apoptosis. rsc.org

Table 3: Anticancer Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Activity (IC50) | Reference |

|---|---|---|---|

| 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives | HepG2, SK-OV-3, NCI-H460, BEL-7404 | - | nih.gov |

| Novel quinoline-containing compounds | HePG-2, HCT-116, MCF-7, PC3, Hela | 5.6 - 19.2 µg/ml | researchgate.net |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32, MDA-MB-231, A549 | - | rsc.org |

Note: "-" indicates that a specific IC50 value was not provided in the referenced summary.

Induction of Apoptosis and Modulation of Cell Cycle Regulators

Derivatives of the quinoline scaffold have been shown to exert anticancer effects by inducing apoptosis, or programmed cell death, a critical mechanism in cancer treatment. nih.gov Studies on various cancer cell lines demonstrate that certain quinoline derivatives can trigger characteristic apoptotic morphologies. For instance, treatment of HepG2 liver cancer cells with a novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivative resulted in stronger blue fluorescence after Hoechst 33258 staining, indicative of apoptosis. nih.gov This induction of apoptosis is often dose-dependent. nih.gov

The apoptotic process initiated by these compounds can be mediated through the regulation of key proteins. Mechanistic studies have revealed that some quinoline derivatives can up-regulate pro-apoptotic proteins like Bax while down-regulating anti-apoptotic proteins such as Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a crucial step in the intrinsic apoptotic pathway, leading to the activation of caspase-9 and caspase-3, and the subsequent cleavage of PARP (Poly (ADP-ribose) polymerase), a protein involved in DNA repair. nih.gov

In addition to inducing apoptosis, these derivatives can modulate cell cycle regulators to halt the proliferation of cancer cells. nih.gov Analysis of the cell cycle in tumor cells treated with quinoline compounds has shown a clear arrest at specific phases. For example, the representative compound 3a1, a 2-chloroquinoline-benzimidazole derivative, was found to cause cell cycle arrest at the G2/M phase in HepG2 cells. nih.gov This arrest is associated with an increase in the population of cells in the G2 phase and a corresponding decrease in the G1 and S phases. nih.gov This effect is often linked to the inhibition of cyclin-dependent kinase (CDK) activity and the activation of tumor suppressor proteins like p53, which in turn can up-regulate cell cycle inhibitors such as p21 and p27. nih.gov

Inhibition of Tumor Cell Proliferation and Growth

Derivatives based on the quinoline structure are recognized for their significant antiproliferative and cytotoxic activities against a wide range of human cancer cell lines. neuroquantology.com The efficacy of these compounds is often evaluated by determining their IC50 values, which represent the concentration required to inhibit the growth of 50% of the cancer cells.

For instance, 8-hydroxyquinoline derivatives have demonstrated notable cytotoxicity. One such compound, 8-hydroxy-2-quinolinecarbaldehyde, exhibited potent in vitro activity against a panel of human cancer cell lines, including breast (MDA231, T-47D, Hs578t), bone (SaoS2), leukemia (K562), and liver (SKHep1, Hep3B) cancer cells, with IC50 values ranging from 6.25 to 25 µg/mL. nih.govresearchgate.net Similarly, a series of 7-chloro-(4-thioalkylquinoline) derivatives were tested against eight human solid tumor cell lines, including those from lung and colon carcinomas, leukemia, and osteosarcoma, showing varied cytotoxic effects. mdpi.com

The structural features of these quinoline derivatives play a crucial role in their antiproliferative potency. Modifications at different positions of the quinoline ring can significantly alter their biological activity. Studies have shown that even small changes, such as the introduction of a methyl group or a morpholine (B109124) moiety, can influence the cytotoxicity of 8-hydroxyquinoline hybrids of 1,4-naphthoquinone (B94277) against cell lines like the A549 lung cancer line. mdpi.com The combination of the quinoline scaffold with other heterocyclic structures, such as benzimidazole, has also led to the development of potent antitumor agents. nih.gov

| Compound Type | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular Carcinoma) | 6.25 µg/mL | nih.gov |

| 8-hydroxy-2-quinolinecarbaldehyde | MDA231, T-47D, K562, etc. | 12.5–25 µg/mL | nih.gov |

| Quinoline-Chalcone Derivative (Compound 6) | HL60 (Leukemia) | 0.59 µM | nih.gov |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 µg/ml | |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | U937 (Leukemia) | 43.95 µg/ml |

Influence on Cell Signaling Pathways (e.g., PI3K/Akt Pathway)

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial intracellular cascade that regulates cell proliferation, survival, and growth. nih.govmdpi.com Its frequent over-activation in various human cancers makes it a prime target for anticancer drug development. nih.govnih.gov Derivatives of this compound and other quinoline-based compounds have been investigated for their ability to modulate this pathway.

Research has shown that certain quinoline derivatives can effectively inhibit the PI3K/Akt/mTOR pathway. nih.gov For example, a synthesized neocryptolepine (B1663133) derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, demonstrated potent cytotoxicity against colorectal cancer cells by modulating this specific pathway. nih.gov Mechanistic studies, including Western blot analysis, have confirmed that such compounds can inhibit the phosphorylation of key proteins in the cascade, including PI3K, Akt, and mTOR. nih.govjst.go.jp This inhibition disrupts the downstream signaling that promotes cancer cell survival and proliferation.

Enzyme Inhibitory Activities

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters. acs.org The inhibition of these enzymes, particularly MAO-B, is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. acs.orgnih.gov Quinoline and its derivatives have been identified as inhibitors of MAO.

Studies have shown that the basic quinoline structure can competitively inhibit MAO-A. nih.gov Further research into halogenated quinoline derivatives has demonstrated their potential as inhibitors for both MAO-A and MAO-B. acs.org The inhibitory activity is influenced by the substitution pattern on the quinoline ring. For instance, a study on a series of (sulfamoylphenyl)quinoline-4-carboxylic acids found that methyl 6-chloro-2-(3-sulfamoylphenyl)quinoline-4-carboxylate selectively inhibited MAO-B with an IC50 value of 13.7 µM. bohrium.com Structure-activity relationship (SAR) analyses suggest that the quinoline core is vital for binding affinity, and the presence of different functional groups can modulate the inhibitory strength and selectivity. researchgate.net

| Compound | Target Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| Methyl 6-chloro-2-(3-sulfamoylphenyl)quinoline-4-carboxylate | MAO-B | 13.7 µM | bohrium.com |

| Quinolone derivative | MAO-B | 0.0053 µM | nih.gov |

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.govmdpi.com Inhibiting these enzymes is a primary therapeutic approach for managing Alzheimer's disease. mdpi.com The quinoline scaffold has been extensively used to design potent cholinesterase inhibitors. nih.govnih.gov

A variety of this compound derivatives and related structures have shown significant inhibitory activity against both AChE and BChE. For example, a series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group were synthesized and evaluated, with some compounds exhibiting inhibitory activities comparable to the reference drug galantamine. mdpi.com Compound 11g from this series was particularly potent against both AChE (IC50 = 1.94 µM) and BChE (IC50 = 28.37 µM). mdpi.com Similarly, hybrid molecules combining the structural features of quinoline with thiosemicarbazones have been identified as promising AChE inhibitors. nih.gov

Kinetic studies have revealed that many of these quinoline-based inhibitors act as mixed-type inhibitors, suggesting they bind to both the catalytic active site and the peripheral anionic site of the enzyme. mdpi.com The structure of the derivative, including the nature of substituents and the length of linker chains, significantly influences the inhibitory potency and selectivity between AChE and BChE. mdpi.comnih.gov

| Compound Type/Name | Target Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 11g (Morpholine-bearing quinoline) | AChE | 1.94 µM | mdpi.com |

| Compound 11g (Morpholine-bearing quinoline) | BChE | 28.37 µM | mdpi.com |

| Compound 6h (2,3-Dihydro-1H-cyclopenta[b]quinoline derivative) | AChE | 3.65 nM | nih.gov |

| Compound 6g (2,3-Dihydro-1H-cyclopenta[b]quinoline derivative) | AChE | 5.17 nM | nih.gov |

| (+)-Canadine | AChE | 12.4 µM | researchgate.net |

Kinase Activity Modulation

Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer, making them important therapeutic targets. nih.govnih.gov The quinoline scaffold is a privileged structure found in numerous clinically approved kinase inhibitors, such as bosutinib (B1684425) and lenvatinib. nih.gov

Derivatives of quinoline have been shown to inhibit a broad spectrum of kinases. nih.gov They are particularly effective as inhibitors of tyrosine kinases involved in cancer progression, such as the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). nih.govijmphs.com For example, certain quinoline derivatives have shown potent inhibitory activity against Pim-1 kinase, a serine/threonine kinase implicated in prostate cancer. ijmphs.com

Furthermore, quinoline-based compounds have been developed as dual PI3K/mTOR inhibitors, simultaneously targeting two key kinases in a critical cancer signaling pathway. nih.govresearchgate.net A novel series of quinoline derivatives incorporating a C-4 acrylamide (B121943) fragment exerted remarkable inhibition against PI3Kα with IC50 values in the low nanomolar range (0.50 to 2.03 nM). researchgate.net The versatility of the quinoline core allows for structural modifications to achieve high potency and selectivity against specific kinases, highlighting its importance in the development of targeted anticancer therapies. nih.gov

| Compound Type | Target Kinase | Activity (IC50) | Reference |

|---|---|---|---|

| C-4 Acrylamide Quinoline Derivative | PI3Kα | 0.50 - 2.03 nM | researchgate.net |

| 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine [PQQ] | mTOR | 64 nM | nih.gov |

| Dactolisib (Imidazo[4,5-c]quinoline derivative) | PI3K/mTOR | Nanomolar range | nih.gov |

Larvicidal Activity against Insect Vectors

The emergence of resistance to conventional insecticides has spurred research into novel chemical entities for vector control. Within this context, quinoline and its derivatives have been identified as a promising class of compounds with significant insecticidal properties. Studies have demonstrated the potential of chlorinated quinoline derivatives as effective larvicides against major disease vectors such as Aedes aegypti and Anopheles stephensi, the primary carriers of dengue and malaria, respectively.

Research into a new 4,7-dichloroquinoline (B193633) derivative revealed significant larvicidal and pupicidal effects. This compound exhibited lethal toxicity against Anopheles stephensi, with LC50 values ranging from 4.408 µM/mL for first instar larvae to 7.958 µM/mL for pupae. Similarly, against Aedes aegypti, the LC50 values were between 5.016 µM/mL for first instar larvae and 10.669 µM/mL for pupae. Further investigations on a series of 4-alkoxy/amino-7-chloroquinolines identified derivatives with even greater potency against Ae. aegypti. Notably, one derivative featuring an -O–ethyl–Cl moiety at the 4-position was found to be very highly active, with an LC50 of 0.02 ppm, surpassing the standard larvicide Spinosad.

While specific studies focusing exclusively on the larvicidal activity of this compound were not prominently available, the demonstrated efficacy of other chlorinated quinoline structures underscores the potential of this subclass. The substitution patterns on the quinoline ring are known to significantly influence pesticidal properties. For instance, phenylpyrazoles containing a chloro-substituted quinoline moiety have been noted as common larvicides. The collective findings suggest that the this compound scaffold represents a viable candidate for further investigation in the development of new anti-vectorial agents.

| Compound Derivative | Insect Vector | Stage | LC50 Value |

|---|---|---|---|

| 4,7-dichloroquinoline | Anopheles stephensi | 1st Instar Larva | 4.408 µM/mL |

| 4,7-dichloroquinoline | Anopheles stephensi | Pupa | 7.958 µM/mL |

| 4,7-dichloroquinoline | Aedes aegypti | 1st Instar Larva | 5.016 µM/mL |

| 4,7-dichloroquinoline | Aedes aegypti | Pupa | 10.669 µM/mL |

| 4-alkoxy-7-chloroquinoline (Compound 3) | Aedes aegypti | Larva | 2.51 ppm |

| 4-alkoxy-7-chloroquinoline (Compound 6') | Aedes aegypti | Larva | 0.02 ppm |

Exploration of Other Therapeutic Indications (e.g., Antidepressant Effects)

Quinoline-based structures are recognized as privileged scaffolds in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including antidepressant effects. The structural framework of quinoline is present in established medications, and ongoing research continues to explore new derivatives for neuropsychiatric disorders.

A study focused on a series of novel amine derivatives of 2-chloro-8-methylquinoline (B1592087), a close structural analog to the subject compound, demonstrated significant antidepressant potential. In this research, N-[(2-chloro-8-methylquinolin-3-yl)methyl]-(substituted)-aniline/butylamine/cyclohexylamine/benzylamine derivatives were synthesized and evaluated for antidepressant activity using the forced swim test in rats. Several of these compounds were found to significantly reduce the duration of immobility, an indicator of antidepressant-like effects. The most active compounds from this series were also tested for their in-vitro monoamine oxidase (MAO) inhibitory effect, suggesting a potential mechanism for their action.

Specifically, compounds 4b, 4c, 4d, 4e, 4i, and 4o from the synthesized series showed a significant (P<0.01) reduction in immobility time. This highlights the potential of the chloro-methylquinoline core in the design of new antidepressant agents. The broader class of quinoline derivatives has been investigated for its ability to interact with key receptors implicated in depression, such as serotonin (B10506) (5-HT1A, 5-HT2A, 5-HT7) and dopamine (B1211576) (D2, D3) receptors. For instance, certain quinolinone derivatives have shown antidepressant-like activity by reducing immobility time in forced-swimming tests, with a proposed mechanism involving sigma receptor agonism.

| Compound ID | Derivative Class | Observed Effect |

|---|---|---|

| 4b | N-[(2-chloro-8-methylquinolin-3-yl)methyl]-(substituted)-aniline | Significant reduction in immobility time |

| 4c | N-[(2-chloro-8-methylquinolin-3-yl)methyl]-(substituted)-aniline | Significant reduction in immobility time |

| 4d | N-[(2-chloro-8-methylquinolin-3-yl)methyl]-(substituted)-aniline | Significant reduction in immobility time |

| 4e | N-[(2-chloro-8-methylquinolin-3-yl)methyl]-(substituted)-aniline | Significant reduction in immobility time |

| 4i | N-[(2-chloro-8-methylquinolin-3-yl)methyl]-(substituted)-butylamine | Significant reduction in immobility time |

| 4o | N-[(2-chloro-8-methylquinolin-3-yl)methyl]-(substituted)-benzylamine | Significant reduction in immobility time |

Biochemical and Cellular Mechanism Studies

The diverse biological activities of quinoline derivatives stem from their ability to interact with various biochemical pathways and cellular targets. The mechanisms of action often depend on the specific substitution patterns on the quinoline core.

In the context of larvicidal activity, one of the primary mechanisms for many insecticides is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects. Computational modeling studies on other heterocyclic compounds with larvicidal properties have demonstrated favorable binding interactions with the AChE enzyme, suggesting this as a potential target. For quinoline-based antimalarial compounds, which also target vectors, the mechanism is thought to involve interference with hemoglobin digestion in the parasite's food vacuole, leading to a buildup of toxic heme. While the precise mechanism for this compound's potential larvicidal action is not yet elucidated, these established pathways for related compounds offer plausible avenues for investigation.

Regarding antidepressant effects, the study on 2-chloro-8-methylquinoline derivatives pointed towards the inhibition of monoamine oxidase (MAO) as a key mechanism. MAO is a crucial enzyme responsible for the breakdown of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. Its inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, which is a well-established strategy for treating depression. Beyond MAO inhibition, other quinoline derivatives exert their antidepressant effects through multi-receptor targeting. They can act as agonists or antagonists at various serotonin (e.g., 5-HT1A, 5-HT2A) and dopamine (e.g., D2) receptors, modulating neurotransmission to alleviate depressive symptoms. Some quinoline-based compounds are also being explored as inhibitors of peptide deformylase (PDF), an enzyme target that could be relevant for antimicrobial applications but also showcases the diverse enzymatic interactions of the quinoline scaffold.

Structure Activity Relationship Sar and Computational Studies of 8 Chloro 3 Methylquinoline Analogs

Comprehensive Structure-Activity Relationship (SAR) Analysis of 8-Chloro-3-methylquinoline Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For quinoline (B57606) derivatives, SAR analysis provides critical insights into designing more potent and selective therapeutic agents. nih.gov The activity of these compounds is highly dependent on the type, position, and nature of substituents attached to the quinoline ring. biointerfaceresearch.com

The presence and position of halogen substituents on the quinoline scaffold are critical determinants of biological activity. nih.gov Halogenation can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacological effects.

Systematic studies on related quinoline compounds have demonstrated the nuanced effects of halogen substitution. For instance, in a series of 8-hydroxyquinoline (B1678124) organoruthenium complexes, the pattern of halide substitution at the 5- and 7-positions had a relatively minor impact on cytotoxic activity, suggesting that other factors might be more dominant in that specific chemical series. acs.org However, in other contexts, the choice of halogen is crucial. A Quantitative Structure-Activity Relationship (QSAR) model developed for antimalarial quinoline derivatives revealed that the presence of chlorine is a greater contributor to activity than fluorine. nih.gov Similarly, studies on halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrile derivatives found that 6-chloro analogues were the most active against cancer cell lines. mdpi.com

The position of the halogen also plays a pivotal role. In one study of indole-based quinoline derivatives, compounds with a methyl group at the C-5 position of the quinoline ring showed more potent anticancer activity than their C-6 substituted counterparts, illustrating the high degree of positional sensitivity. biointerfaceresearch.com

Table 1: Effect of Halogen Substitution on the Biological Activity of Quinoline Derivatives This table is interactive. Click on the headers to sort the data.

| Quinoline Series | Halogen/Position | Observed Effect on Activity | Biological Target/Model | Citation |

|---|---|---|---|---|

| Antimalarial Quinolines | Chlorine vs. Fluorine | Chlorine substitution provided a greater contribution to activity. | Plasmodium falciparum | nih.gov |

| Pyrano[3,2-h]quinolones | 6-Chloro | 6-Chloro analogues were the most potent derivatives. | Anticancer (MCF-7, HCT 116, etc.) | mdpi.com |

| 8-Hydroxyquinoline Complexes | 5,7-Dihalido | The substitution pattern had a minor impact on cytotoxicity. | Anticancer | acs.org |

The methyl group at the 3-position of the this compound scaffold, along with other substituents, significantly shapes the molecule's pharmacological profile. The position of a methyl group can be critical for efficacy. nih.gov

Other substituents also have a profound impact. For example, in a series of chromone-quinoline derivatives evaluated for cholinesterase inhibition, a methyl group at the 6-position of the chromone (B188151) moiety resulted in significantly higher activity than a methoxy (B1213986) group at the same position. nih.gov This highlights that even subtle changes in alkyl or alkoxy substituents can lead to substantial differences in biological response. Structure-activity relationships have indicated that having an appropriate heterocycle at the C4 position of a pyridine (B92270) linked to a quinoline and a suitable substituent on the quinoline itself had a significant impact on improving anti-proliferative activity. researchgate.net

The quinoline core is an aromatic, planar system, which facilitates interactions such as π-stacking with biological macromolecules like DNA or aromatic amino acid residues in proteins. researchgate.net The delocalization of electrons across the fused rings is a key feature of its structure. researchgate.net For some quinoline-based DNA methyltransferase inhibitors, studies have suggested a mechanism that involves interaction with the DNA substrate, a process that would be highly dependent on the planar structure of the quinoline core. nih.gov

Computational studies show that even minor changes to the molecular structure can lead to significant conformational changes. acs.org The conformational flexibility or rigidity of a molecule can be a determining factor in its biological activity. For molecules with multiple rotatable bonds, the ensemble of low-energy conformations determines the molecule's shape and its ability to adopt the specific geometry required for a biological effect. acs.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. dergipark.org.tr These models are invaluable for predicting the activity of new compounds, thereby accelerating the drug discovery process. dergipark.org.trnih.gov

Predictive QSAR models are developed by correlating the structural features of molecules with their experimentally determined biological activities. zamann-pharma.com For quinoline derivatives, several robust and validated QSAR models have been successfully developed to predict a range of biological activities, including anticancer and antimalarial effects. nih.govnih.govnih.gov

The development process typically involves:

Data Set Compilation: A series of quinoline analogs with known biological activities is assembled.

Descriptor Calculation: A large number of numerical descriptors representing the physicochemical properties of the molecules are calculated.

Model Building: Statistical methods are used to build a mathematical model that links the descriptors to the activity. The dataset is often split into a training set for model development and a test set for external validation. nih.gov

Validation: The model's robustness and predictive power are rigorously tested through internal (e.g., cross-validation) and external validation procedures. nih.gov

For example, a 3D-QSAR model based on quinoline derivatives targeting serine/threonine kinase STK10 yielded a cross-validated correlation coefficient (Q²) of 0.625 and a high coefficient of determination (R²) of 0.913, indicating good predictive ability. nih.gov Another study on 4-(2-fluorophenoxy) quinoline derivatives developed a linear QSAR model to successfully predict c-MET kinase inhibition. nih.gov

Molecular descriptors are numerical values that describe the chemical and physical properties of a molecule. irbbarcelona.orgnih.gov In QSAR studies, these descriptors are used to quantify aspects of a molecule's structure and correlate them with biological responses.

Studies on various quinoline derivatives have identified several key descriptors that influence their activity. These can be broadly categorized as:

Electronic Descriptors: These describe the electron distribution in a molecule. Examples include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, electronegativity, and partial charges. dergipark.org.trresearchgate.net A QSAR model for c-MET inhibition found that electronegativity and partial charges had a direct influence on activity. nih.gov

Steric/Topological Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and various shape indices. dergipark.org.tr One study on 5,8-quinolinequinones found that anti-cancer activity was negatively correlated with molecular volume. researchgate.net

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which affects its ability to cross cell membranes. The octanol-water partition coefficient (log P) is a common example. dergipark.org.tr

Thermodynamic Descriptors: Properties like heat capacity and entropy can also be correlated with biological activity. dergipark.org.trresearchgate.net

Table 2: Examples of Molecular Descriptors Correlated with Biological Activity in Quinoline Derivatives This table is interactive. Click on the headers to sort the data.

| Descriptor Type | Specific Descriptor | Correlation with Activity | Biological Target/Model | Citation |

|---|---|---|---|---|

| Electronic | Electronegativity | Positive | c-MET Kinase Inhibition | nih.gov |

| Electronic | LUMO Energy | Negative | Anti-proliferative (HL60) | researchgate.net |

| Electronic | Ionization Potential | Negative | Anti-proliferative (HL60) | researchgate.net |

| Steric | Molecular Mass | Positive | c-MET Kinase Inhibition | nih.gov |

| Steric | Molecular Volume | Negative | Anti-proliferative (HL60) | researchgate.net |

| Thermodynamic | Heat Capacity | Positive | Anti-proliferative (HL60) | researchgate.net |

These correlations provide a quantitative basis for the SAR observations, explaining how modifications to the this compound structure can enhance or diminish its desired biological effects.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target macromolecule. These studies are crucial for understanding the structure-activity relationships (SAR) of this compound analogs by visualizing how they interact with the active sites of enzymes and receptors at a molecular level.

Investigation of Binding Modes with Biological Macromolecules (e.g., DNA Gyrase, Cholinesterases, Enzymes, Receptors)

DNA gyrase, a type II topoisomerase, is a well-validated target for antibacterial agents. Quinolone compounds are known to inhibit this enzyme, and molecular docking studies have been instrumental in understanding this interaction. For analogs of this compound, DNA gyrase represents a key biological macromolecule for investigation.

Research on quinoline-based chalcones derived from a related compound, 2,7-dichloro-8-methyl-3-formyl quinoline, has demonstrated significant binding affinity with the DNA gyrase of Staphylococcus aureus. researchgate.netnih.gov Docking simulations of these analogs revealed that substituents on the quinoline core are critical for antibacterial activity. nih.gov Specifically, chloro- and bromo-substituted chalcones showed high interaction energies with the enzyme's active site. nih.gov

Further in silico studies on quinolone analogs targeting the DNA gyrase of Escherichia coli have identified key amino acid residues involved in the binding. researchgate.net These interactions are crucial for stabilizing the ligand-enzyme complex. The quinolone core typically orients to interact with residues such as Asp87 and Arg91, while substituents can form additional contacts with residues like Thr88 and Met92. researchgate.net For this compound analogs, the chlorine atom at the 8-position and the methyl group at the 3-position would significantly influence the binding mode and affinity by engaging in specific interactions within the binding pocket.

| Analog Class | Biological Target | Key Interacting Residues | Observed Binding Energy (ΔG) | Reference |

|---|---|---|---|---|

| Chloro-substituted quinoline chalcones | S. aureus DNA Gyrase | Not specified | -8.18 kcal/mol | researchgate.net |

| Bromo-substituted quinoline chalcones | S. aureus DNA Gyrase | Not specified | -8.88 kcal/mol | researchgate.net |

| Designed Quinolones | E. coli DNA Gyrase | Asp87, Thr88, Arg91, Met92 | High | researchgate.net |

| Various Inhibitors | DNA Gyrase (PDB: 1KZN) | ASN46, ASP73, GLY77, THR165 | Up to -10.160 kcal/mol | biorxiv.org |

Identification of Key Intermolecular Interactions (e.g., π-stacking, hydrogen bonding)

The stability of a ligand-target complex is governed by a network of intermolecular interactions. For aromatic heterocycles like this compound, π-stacking and hydrogen bonds are paramount.

π-π Stacking: The planar quinoline ring system readily participates in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan within a protein's active site. These interactions are crucial for the proper orientation and anchoring of the molecule.

Advanced Computational Chemistry Approaches

Beyond molecular docking, advanced computational methods like Density Functional Theory (DFT) provide a deeper understanding of the intrinsic electronic properties of this compound analogs, which ultimately dictate their reactivity and stability.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

DFT is a powerful quantum mechanical method used to calculate the electronic structure of molecules. By applying DFT, researchers can optimize the molecular geometry and compute various electronic descriptors. Studies on related molecules like 6-chloroquinoline (B1265530) show that chlorine substitution significantly alters the reactive nature of the quinoline moiety. bohrium.comdergipark.org.tr

A key output of DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. uantwerpen.be For this compound analogs, the MEP map would highlight the electronegative nitrogen and chlorine atoms as sites susceptible to electrophilic attack, while the aromatic rings would represent regions for potential π-stacking interactions. uantwerpen.benih.gov This information is invaluable for predicting how the molecule will interact with biological macromolecules.

Prediction of Reactivity and Stability

DFT calculations yield several quantum chemical parameters that help predict the reactivity and stability of a molecule. The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are particularly important. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity, whereas a smaller gap suggests the molecule is more polarizable and reactive. rsc.org

Theoretical investigations of various quinoline derivatives have established a correlation between these calculated electronic parameters and their observed biological or chemical activity. rsc.orgajchem-a.com

| Parameter | Quinoline | Chloroquine Derivative | Significance |

|---|---|---|---|

| EHOMO (eV) | -6.57 | -8.99 | Electron-donating ability |

| ELUMO (eV) | -1.39 | -1.12 | Electron-accepting ability |

| Energy Gap (ΔE) (eV) | 5.18 | 7.87 | Chemical reactivity and kinetic stability |

| Dipole Moment (Debye) | 2.004 | 2.49 | Polarity and solubility |

Molecular Orbital Analysis

A detailed analysis of the frontier molecular orbitals (FMOs)—the HOMO and LUMO—provides insight into the electronic transitions and charge transfer properties of a molecule. semanticscholar.org The distribution of these orbitals indicates the most probable regions for chemical reactions.

Future Perspectives and Emerging Research Areas for 8 Chloro 3 Methylquinoline

Rational Design and Synthesis of Next-Generation 8-Chloro-3-methylquinoline Analogues

The rational design of next-generation analogues of this compound is a key area for future research, aiming to enhance biological activity and explore new therapeutic applications. Structure-activity relationship (SAR) studies are fundamental to this process, revealing that substitutions at various positions on the quinoline (B57606) ring are crucial for bioactivity. researchgate.net For instance, modifications at the 4 and 8-positions of the quinoline core have been shown to be particularly important for biological efficacy. researchgate.net

The synthesis of novel derivatives often begins with precursor molecules like 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571), which can be transformed into a variety of analogues, including stilbenes, through reactions like the Wittig reaction. nih.gov Researchers are actively designing and synthesizing quinoline derivatives as inhibitors for specific biological targets, such as the HIV-1 Tat-TAR interaction. researchgate.net The development of quinoline-based compounds, including those with thiourea (B124793), triazole, and carbonitrile moieties, has led to agents with potential antimalarial, antitubercular, and antitumor activities. nih.govrsc.org The goal is to create a diverse library of compounds for screening against a wide range of diseases, leveraging the foundational this compound structure.

| Analogue Class | Synthetic Precursor | Targeted Biological Activity | Key Synthetic Reaction |

| Stilbene-quinolines | 2-Chloro-8-methylquinoline-3-carbaldehyde | Antibacterial, Antioxidant | Wittig Reaction |

| Anilido-quinolines | 4-Chloro-8-methylquinoline-3-carboxamide | Antiviral (e.g., Japanese Encephalitis Virus) | Amide Coupling |

| Quinoline-Triazoles | Azidomethyl quinoline and alkynes | Antitubercular | Copper(I)-catalyzed Cycloaddition |

| Biquinolines | 8-Hydroxyquinoline (B1678124) derivatives | Antileishmanial | Phase Transfer Catalysis |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the discovery and development of new drugs, and these technologies are highly applicable to the this compound scaffold. nih.govjsr.org ML algorithms can analyze vast datasets to identify patterns and predict the properties of novel compounds, significantly accelerating the research process. nih.govmdpi.com

Key applications of AI/ML in this context include Quantitative Structure-Activity Relationship (QSAR) analysis, virtual screening, and de novo drug design. nih.govnih.gov Algorithms such as Support Vector Machines (SVM), Random Forest (RF), and Deep Neural Networks (DNN) can be trained on existing quinoline derivatives to predict their biological activities, toxicity, and pharmacokinetic profiles (ADMET properties). nih.govmdpi.com For example, an SVM model can be trained on thousands of protein-ligand interactions to identify new molecules that bind to specific biological targets. nih.gov Furthermore, generative models, including Recurrent Neural Networks (RNNs) and autoencoders, can design entirely new molecular structures based on the this compound framework that are optimized for desired therapeutic profiles. nih.govnih.govmdpi.com This computational approach reduces the time and cost associated with traditional synthesis and screening. nih.gov

| AI/ML Technique | Application in Quinoline Discovery | Potential Outcome for this compound |

| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity based on molecular structure. nih.gov | Identification of structural modifications that enhance therapeutic efficacy. |

| Virtual Screening | Screens large libraries of virtual compounds against a biological target. | Rapid identification of promising new analogues for synthesis and testing. |

| Support Vector Machines (SVM) | Classifies compounds based on properties (e.g., active vs. inactive, toxic vs. non-toxic). mdpi.com | Prioritization of lead candidates with higher potential for success. |

| Deep Learning (e.g., DNN, RNN) | Predicts complex drug-target interactions and generates novel molecular structures (de novo design). nih.govmdpi.com | Design of novel this compound derivatives with optimized activity and safety profiles. |

Exploration of Novel Catalytic Applications and Material Science Contributions

The quinoline ring system, particularly the 8-substituted variants, is emerging as a valuable scaffold in catalysis. The C-H bonds of the methyl group in 8-methylquinolines are targets for transition-metal-catalyzed functionalization. researchgate.net Research has demonstrated that complexes of palladium(II), rhodium(III), and cobalt(III) can efficiently catalyze reactions at this position. researchgate.netrsc.orgresearchgate.net

For example, Pd(II) complexes have been shown to catalyze the aerobic oxidation of 8-methylquinolines to produce 8-quinolylmethyl acetates and 8-quinoline carboxylic acids, which are valuable synthetic intermediates. rsc.org Similarly, Cp*Co(III) catalysts can achieve C(sp3)-H bond amidation of 8-methylquinoline (B175542) without an external oxidant. researchgate.net These catalytic transformations highlight the potential for developing this compound-based ligands or catalysts for fine chemical synthesis, offering high regioselectivity and efficiency. researchgate.net

In material science, the planar structure and electron-rich nature of the quinoline ring suggest potential applications. The crystal structure of related compounds like 8-chloro-2-methylquinoline (B1584612) reveals π–π stacking interactions, which are important for the assembly of organic materials. nih.gov This property could be exploited in the design of organic semiconductors, liquid crystals, or sensors where molecular organization is key to function.